Ethyl 3-[(2-thienylmethyl)amino]propanoate
Overview
Description
Ethyl 3-[(2-thienylmethyl)amino]propanoate is a useful research compound. Its molecular formula is C10H16ClNO2S and its molecular weight is 249.75. The purity is usually 95%.
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Scientific Research Applications
Polymorphism Characterization
Ethyl 3-[(2-thienylmethyl)amino]propanoate and similar compounds have been studied for their polymorphic forms using various spectroscopic and diffractometric techniques. One study characterized two polymorphic forms of an investigational pharmaceutical compound closely related to this compound, employing techniques such as powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (SSNMR), and molecular spectroscopy methods (Vogt et al., 2013).
Crystal Packing and Interactions
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound similar to this compound, utilizes rare N⋯π interactions in its crystal packing, as demonstrated through the study of its structure and interactions (Zhang, Wu, & Zhang, 2011).
Application in Bioreduction
Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate, a derivative of this compound, serves as a key chiral intermediate for antidepressant drugs. Research has shown its production through stereoselective bioreduction, demonstrating the potential for producing enantiopure products (Ren, Liu, Pei, & Wu, 2019).
Synthesis of Enantiomers and Derivatives
The synthesis and separation of enantiomers from racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, another related compound, has been explored, highlighting its significance in pharmaceutical research (Solymár, Kanerva, & Fülöp, 2004).
Asymmetric Biocatalysis
The use of Methylobacterium in asymmetric biocatalysis involving ethyl 3-amino-3-phenylpropanoate, a compound related to this compound, has been investigated. This research contributes to the efficient production of chiral pharmaceutical intermediates (Li, Wang, Huang, Zou, & Zheng, 2013).
Ketoreductase Enhancements
Ketoreductase, an enzyme used for the bioreduction of this compound derivatives, has been enhanced for improved stability and performance, demonstrating the importance of enzyme engineering in pharmaceutical synthesis (Liu, Li, Guo, Cui, Lin, & Wu, 2021).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-(thiophen-2-ylmethylamino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-2-13-10(12)5-6-11-8-9-4-3-7-14-9/h3-4,7,11H,2,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUKMQHTMQHBPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269932 | |
Record name | N-(2-Thienylmethyl)-β-alanine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131436-68-5 | |
Record name | N-(2-Thienylmethyl)-β-alanine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131436-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Thienylmethyl)-β-alanine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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